Perazine Dimaleate

Description

Historical Trajectory of Phenothiazine (B1677639) Research and Perazine (B1214570) Dimaleate's Emergence

The journey of phenothiazine research began not in medicine, but in the dye industry. In 1876, the phenothiazine derivative methylene (B1212753) blue was first synthesized. nih.govuni.lu This was followed in 1883 by the synthesis of the core phenothiazine structure by German chemist Heinrich August Bernthsen. nih.govmims.comwikipedia.org By the 1890s, methylene blue was being investigated for therapeutic uses, notably as an antimalarial agent by Paul Ehrlich. nih.govmims.com

It wasn't until the mid-20th century that the profound impact of phenothiazines on the central nervous system was discovered, largely by serendipity. wikipedia.org In the 1940s, a research team at the Rhone-Poulenc laboratory in Paris, led by Paul Charpentier, synthesized a series of phenothiazine derivatives, including promethazine (B1679618). wikipedia.orgnih.gov While originally investigated for other properties, promethazine was found to have significant antihistaminic and sedative effects. wikipedia.orgmims.com

This line of inquiry led to the landmark discovery of chlorpromazine (B137089) in the early 1950s. wikipedia.org The recognition of its potent antipsychotic effects is considered the dawn of modern psychopharmacology, transforming the treatment of schizophrenia and other psychotic disorders. wikipedia.orgsenescence.info The success of chlorpromazine spurred the development of a wide array of other phenothiazine derivatives, each with unique properties. It was within this wave of psychopharmacological innovation that perazine was developed, emerging as another option in the growing class of phenothiazine antipsychotics.

Interactive Table: Key Milestones in Phenothiazine Research

| Year | Milestone | Significance |

|---|---|---|

| 1876 | Synthesis of Methylene Blue | First synthesis of a compound with a phenothiazine skeleton. nih.govuni.lu |

| 1883 | Synthesis of Phenothiazine | Heinrich August Bernthsen develops the synthesis of the core phenothiazine structure. mims.comwikipedia.org |

| 1940s | Development of Promethazine | Identified for its strong antihistamine and sedative qualities. wikipedia.orgnih.gov |

| Early 1950s | Discovery of Chlorpromazine | Recognized as the first true antipsychotic, launching the era of psychopharmacology. wikipedia.orgsenescence.infowikipedia.org |

| Mid-20th Century | Emergence of Perazine | Developed as a moderate-potency typical antipsychotic within the phenothiazine class. fishersci.ca |

Contemporary Research Landscape of Perazine Dimaleate

Modern research on this compound focuses on elucidating its precise pharmacological profile and metabolic processes. As a typical antipsychotic, its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain. nih.gov This blockade is believed to be the foundation of its antipsychotic effects. Further studies have revealed that perazine also exhibits antagonistic activity at other neurotransmitter receptors, including serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and alpha-1 adrenergic receptors, which contributes to its broader pharmacological profile. nih.gov

The metabolism of perazine has been another key area of investigation. It is metabolized in the liver, primarily by cytochrome P450 enzymes. nih.gov Specific research has identified CYP1A2 and CYP3A4 as significant contributors to its biotransformation, particularly through the 5-sulfoxidation pathway. Studies have also examined the single-dose kinetics of perazine in patients, noting large interindividual variations in plasma levels of the drug and its demethylated metabolite.

Interactive Table: Summary of Contemporary Perazine Research Findings

| Area of Research | Key Findings | Primary Methodologies |

|---|---|---|

| Mechanism of Action | Primarily a dopamine D2 receptor antagonist; also shows antagonism at 5-HT2, H1, and α1 receptors. nih.gov | Pharmacodynamic studies, receptor binding assays. |

| Metabolism | Metabolized by hepatic cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. nih.gov Main metabolites include perazine 5-sulfoxide and N-desmethylperazine. | In vitro studies with human hepatocytes, HPLC analysis. |

| Pharmacokinetics | Exhibits large interindividual variations in plasma concentrations and AUC values after oral administration. | Clinical studies involving blood sample analysis (HPLC). |

| Protein Binding | Demonstrates binding interaction with bovine serum albumin (BSA). | Voltammetry, fluorescence spectroscopy, molecular docking. |

| Clinical Efficacy | A 2014 review found existing trials insufficient for firm conclusions on comparative efficacy. Has been trialed for schizophrenia and other psychiatric disorders. | Randomized controlled trials, systematic reviews. |

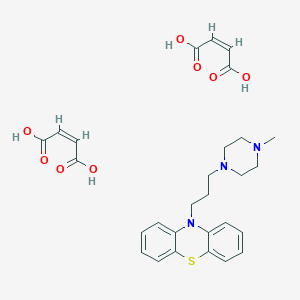

Structure

3D Structure of Parent

Properties

CAS No. |

14516-56-4 |

|---|---|

Molecular Formula |

C24H29N3O4S |

Molecular Weight |

455.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H25N3S.C4H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;5-3(6)1-2-4(7)8/h2-5,7-10H,6,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

UASWVXBJEDDYKU-BTJKTKAUSA-N |

SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Pictograms |

Health Hazard |

Related CAS |

84-97-9 (Parent) |

Synonyms |

Dihydrochloride, Perazine Maleate, Perazine Perazine Perazine Dihydrochloride Perazine Maleate Perazine Maleate (1:1) Perazine Maleate (1:2) Pernazine Taxilan |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Perazine Dimaleate

Established Synthetic Pathways for Perazine (B1214570) and its Dimaleate Salt

The synthesis of perazine and its subsequent conversion to the dimaleate salt involves well-established chemical procedures rooted in phenothiazine (B1677639) chemistry.

Multi-Step Synthesis from Phenothiazine Precursors

The foundational structure for perazine is the phenothiazine nucleus. A common starting point for the synthesis of phenothiazine derivatives is the reaction of diphenylamine (B1679370) with sulfur in the presence of an iodine catalyst at high temperatures. researchgate.net Another approach involves the cyclization of 2-phenylaminopyridine with elemental sulfur. google.com Once the phenothiazine core is obtained, it undergoes further reactions to introduce the desired side chain.

A key step in the synthesis of perazine is the N-alkylation of the phenothiazine nitrogen. This is typically achieved by reacting phenothiazine with a haloalkylamine derivative. For perazine, this involves the introduction of a 3-(4-methyl-1-piperazinyl)propyl side chain. One documented pathway involves reacting phenothiazine with 1-bromo-3-chloropropane (B140262) and subsequently with N-methylpiperazine. environmentclearance.nic.in An alternative method involves the reaction of phenothiazine with chloroacetyl chloride to form N10-chloroacetyl phenothiazine, which can then be further modified. researchgate.netnahrainuniv.edu.iq

Key Reactions and Intermediates in Perazine Dimaleate Synthesis

The synthesis of perazine involves several key reactions and intermediates. A crucial intermediate is the phenothiazine core itself. researchgate.net The subsequent N-alkylation reaction is a critical step, often employing a phase-transfer catalyst to facilitate the reaction between the phenothiazine and the alkyl halide.

The final step in the formation of this compound is the salt formation. The perazine base is reacted with maleic acid in a suitable solvent, such as acetone, to yield the dimaleate salt. environmentclearance.nic.in This process improves the solubility and stability of the compound.

| Reactant/Intermediate | Role in Synthesis |

| Diphenylamine | Starting material for phenothiazine core synthesis researchgate.net |

| Sulfur | Reactant for cyclization to form phenothiazine researchgate.net |

| Phenothiazine | Core structure for subsequent derivatization environmentclearance.nic.in |

| 1-Bromo-3-chloropropane | Alkylating agent to introduce the propyl linker environmentclearance.nic.in |

| N-Methylpiperazine | Introduces the terminal piperazine (B1678402) ring environmentclearance.nic.in |

| Maleic Acid | Reacts with perazine base to form the dimaleate salt environmentclearance.nic.innih.gov |

Advanced Synthetic Strategies for Analogs and Derivatives

To improve the therapeutic profile and explore new biological activities, researchers have developed advanced synthetic strategies to create analogs and derivatives of perazine. These strategies include stereoselective synthesis and modifications to both the phenothiazine core and the piperazine side chain.

Stereoselective Synthesis Approaches for this compound Analogs

The development of stereoselective synthesis methods allows for the creation of chiral analogs of perazine. While perazine itself is not chiral, the introduction of stereocenters into its analogs can lead to compounds with different pharmacological properties. acs.org Enzymatic synthesis and the use of chiral catalysts are common approaches to achieve stereoselectivity. acs.org For instance, stereoselective synthesis has been employed to create chiral hydroxyl-containing derivatives of related piperazine compounds, demonstrating the feasibility of producing specific enantiomers with potentially distinct biological activities. acs.org

Exploration of Novel Chemical Modifications on the Phenothiazine Core

Modifications to the phenothiazine core are a key area of research for developing new analogs. researchgate.net These modifications aim to alter the electronic and steric properties of the molecule, which can influence its interaction with biological targets. researchgate.net

Common modifications include:

Halogenation: Introducing halogen atoms, such as chlorine, at specific positions on the aromatic rings can enhance pharmacological activity. jmedchem.com

Substitution with other functional groups: A variety of functional groups can be introduced to the phenothiazine ring to modulate its properties. researchgate.net

Ring modification: Replacing one of the benzene (B151609) rings with a pyridine (B92270) ring leads to the formation of azaphenothiazines, which are a different class of related compounds. google.comresearchgate.net

Recent research has also explored the synthesis of novel phenothiazine derivatives through reactions like the Suzuki-Miyaura cross-coupling, allowing for the introduction of diverse aryl groups to the phenothiazine scaffold. researchgate.net

Derivatization of Piperazine Side Chains

The piperazine side chain of perazine is a frequent target for derivatization to create analogs with altered properties. if-pan.krakow.pl The synthesis of monosubstituted piperazines can be challenging due to the potential for disubstitution, but various methods have been developed to control the reaction. mdpi.com

Strategies for derivatizing the piperazine side chain include:

N-Alkylation and N-Arylation: Introducing different alkyl or aryl groups on the second nitrogen of the piperazine ring can significantly impact the compound's activity. mdpi.com

Acylation: Reaction with acylating agents can produce amide derivatives. acs.org

Reaction with other functional groups: The piperazine nitrogen can react with a wide range of electrophiles to introduce diverse functionalities. nih.gov

The choice of derivatizing agent and reaction conditions can be tailored to produce a wide array of perazine analogs for further investigation. oup.com

Molecular Mechanisms and Receptor Pharmacology in Preclinical Models

Dopaminergic System Interactions

The principal mechanism of action for perazine (B1214570) dimaleate involves its influence on the dopaminergic system. patsnap.compatsnap.com This interaction is multifaceted, encompassing direct receptor antagonism and modulation of dopamine (B1211576) transmission pathways.

Antagonism of Dopamine D2 Receptors

Perazine dimaleate functions as a potent antagonist of dopamine D2 receptors. patsnap.comgenome.jp This blockade of D2 receptors is a hallmark of typical antipsychotic medications and is central to their efficacy. patsnap.compatsnap.comnih.gov In conditions associated with hyperdopaminergic activity, such as schizophrenia, the antagonism of D2 receptors by perazine helps to normalize dopaminergic transmission. patsnap.compatsnap.com By binding to but not activating these receptors, perazine effectively blocks the action of the endogenous neurotransmitter dopamine. nih.gov This action is thought to mitigate the positive symptoms of psychosis. patsnap.compatsnap.com

Broad Neurotransmitter Receptor Binding Profiles

Serotonin (B10506) Receptor (5-HT2) Antagonism

This compound exhibits antagonistic activity at serotonin 5-HT2 receptors. patsnap.compatsnap.com This interaction is significant as the 5-HT2 receptor system is implicated in the regulation of mood, cognition, and the underlying pathophysiology of various psychiatric disorders. patsnap.comwikipedia.org Antagonism of 5-HT2 receptors may contribute to the therapeutic effects of perazine, potentially by modulating the release of other neurotransmitters and influencing downstream signaling cascades. patsnap.com

Histamine (B1213489) H1 Receptor Interactions

Preclinical studies have demonstrated that this compound interacts with histamine H1 receptors, acting as an antagonist. patsnap.compatsnap.com The blockade of H1 receptors is a common feature of many first-generation antipsychotics and is associated with sedative effects. patsnap.com This interaction is due to the structural similarities between perazine and antihistaminic compounds.

Adrenergic Alpha-1 Receptor Blockade

This compound also acts as a blocker of alpha-1 adrenergic receptors. patsnap.com This antagonism of alpha-1 adrenergic receptors can lead to peripheral vasodilation and a subsequent lowering of blood pressure. mayoclinic.org This aspect of its pharmacological profile is a result of its interaction with the adrenergic system, which is involved in regulating cardiovascular function. patsnap.commayoclinic.org

Interactive Data Table: this compound Receptor Interactions

| Receptor Target | Action | Potential Preclinical Effect |

| Dopamine D2 | Antagonism | Modulation of psychotic-like behaviors |

| Serotonin 5-HT2 | Antagonism | Influence on mood and cognitive models |

| Histamine H1 | Antagonism | Sedative effects in animal models |

| Adrenergic Alpha-1 | Blockade | Effects on blood pressure and vascular tone |

Pharmacological Investigations in in Vitro and in Vivo Research Models

In Vitro Studies on Receptor Binding Affinities and Functional Antagonism

While detailed quantitative binding affinities (Ki values) for perazine (B1214570) dimaleate are not extensively detailed in the provided research, studies on related phenothiazines indicate that metabolites, such as ring-hydroxylated and N-demethylated forms, generally possess lower binding affinities for dopamine (B1211576) D2 and α1-adrenoceptors compared to the parent compounds. guidetopharmacology.org

The functional consequence of perazine's receptor antagonism involves the modulation of multiple cellular signaling pathways. Its blockade of dopamine D2 receptors is key to mitigating the positive symptoms associated with psychosis. patsnap.com The antagonism of 5-HT2 receptors may play a role in addressing negative symptoms like social withdrawal, while the blockade of H1 histamine (B1213489) receptors is linked to sedative effects. rcsb.org

Beyond its classical receptor targets, research has shown that perazine can modulate other cellular pathways. For instance, in experimental models, perazine was found to enhance the activity of the KCC2 transporter, a key regulator of chloride ion concentration in neurons. mims.com

Enzyme Inhibition and Metabolic Investigations in Model Systems

In vitro studies have established that perazine is a potent inhibitor of the human cytochrome P450 isoenzyme 1A2 (CYP1A2). nih.govresearchgate.net Investigations using human liver microsomes and cDNA-expressed CYP1A2 (Supersomes) revealed that perazine competitively inhibits CYP1A2 activity. nih.gov Therapeutic concentrations of perazine (5-10 µM) were shown to reduce basal CYP1A2 activity by approximately 80%. nih.gov

Quantitative analysis demonstrated that perazine significantly inhibits various CYP1A2-mediated metabolic pathways of caffeine (B1668208). The inhibition constants (Ki) indicate a strong inhibitory effect, particularly on caffeine's 3-N-demethylation and 1-N-demethylation. nih.govif-pan.krakow.pl Conversely, perazine shows only a weak inhibitory effect on the activity of CYP3A4. wikipedia.org

| Metabolic Pathway | Enzyme Preparation | Inhibition Constant (Ki) in µM | Reference |

|---|---|---|---|

| Caffeine 3-N-demethylation | Human Liver Microsomes | 3.5 | nih.gov |

| Caffeine 3-N-demethylation | cDNA-expressed CYP1A2 | 3.5 | nih.gov |

| Caffeine 1-N-demethylation | Human Liver Microsomes | 5.0 | nih.gov |

| Caffeine 1-N-demethylation | cDNA-expressed CYP1A2 | 5.0 | nih.gov |

| Caffeine 7-N-demethylation | Human Liver Microsomes | 20.0 | nih.gov |

| Caffeine 7-N-demethylation | cDNA-expressed CYP1A2 | 11.5 | nih.gov |

| Caffeine C-8-hydroxylation | Human Liver Microsomes | 98.0 | nih.gov |

| Caffeine C-8-hydroxylation | cDNA-expressed CYP1A2 | 15.5 | nih.gov |

Studies utilizing primary cultures of human hepatocytes have been instrumental in analyzing the metabolic pathways of perazine. Research indicates that the biotransformation of perazine is significantly influenced by cytochrome P450 enzymes. Specifically, CYP1A2 and CYP3A4 have been identified as the main isoenzymes involved in the 5-sulfoxidation pathway of perazine. nih.govuni.lu

Furthermore, the formation of N-desmethylperazine, a key metabolite, showed a strong correlation with S-mephenytoin 4'-hydroxylase activity, indicating that CYP2C19 is the primary isoform responsible for perazine N-demethylation. nih.govuni.lu Experiments using specific inducers for these enzymes, such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) for CYP1A1/2 and rifampicin (B610482) for CYP3A4, confirmed their roles by demonstrating an increased rate of perazine metabolism and the formation of perazine 5-sulfoxide. nih.gov Based on these findings, it is estimated that CYP1A2 and CYP3A4 contribute to 32% and 30% of 5-sulfoxidation, respectively, while CYP2C19 is responsible for approximately 68% of N-demethylation. nih.govuni.lu

The primary metabolic pathways for perazine are N-demethylation and sulfoxidation. In vitro studies using human liver microsomes and hepatocyte cultures have consistently identified two main metabolites: N-desmethylperazine and perazine 5-sulfoxide. nih.govnih.gov The formation of these metabolites is catalyzed by different cytochrome P-450 isoenzymes, as detailed in the metabolic pathway analysis. nih.govuni.lu The degradation of the piperazine (B1678402) ring can also lead to other biotransformation products. researchgate.net

Protein Binding Studies

The binding of a compound to plasma proteins is a critical determinant of its distribution and availability. Research has focused on perazine's interaction with two major plasma proteins: serum albumin and alpha-1 acid glycoprotein (B1211001).

Interaction with Serum Albumins (e.g., Bovine Serum Albumin)

The interaction between perazine dimaleate (PDM) and bovine serum albumin (BSA), a protein structurally homologous to human serum albumin, has been investigated using multiple techniques, including voltammetry, fluorescence spectroscopy, and UV-vis spectroscopy. researchgate.netciteab.com Studies conducted in an acetate (B1210297) buffer solution (pH 7.2) revealed that the presence of BSA leads to the formation of a PDM-BSA complex. researchgate.netfishersci.com This complex formation is indicated by a decrease in the redox peak currents of this compound when BSA is added. citeab.comfishersci.com

Fluorescence quenching experiments further support the formation of this complex. The intrinsic fluorescence of BSA was observed to decrease progressively with increasing concentrations of this compound, suggesting a static quenching mechanism due to the formation of the PDM-BSA complex. researchgate.net Spectroscopic and voltammetric data have been used to calculate the binding parameters, confirming a strong interaction between the two molecules. researchgate.netfishersci.com The binding process is thought to involve both electrostatic interactions and groove binding. researchgate.net

| Technique | Observation | Inference |

|---|---|---|

| Cyclic Voltammetry | Decreased redox peak currents of PDM with added BSA. fishersci.com | Formation of a voltammetrically inactive PDM-BSA complex. researchgate.net |

| Fluorescence Spectroscopy | Quenching of BSA's intrinsic fluorescence. researchgate.net | Static interaction and complex formation. researchgate.net |

| UV-vis Spectroscopy | Changes in the absorption spectra of PDM in the presence of BSA. researchgate.net | Confirmation of complex formation. researchgate.net |

Binding to Alpha-1 Acid Glycoprotein

Alpha-1 acid glycoprotein (AAG), or orosomucoid, is a significant binding protein for many basic drugs. nih.gov Studies using equilibrium dialysis have shown that perazine exhibits high affinity for AAG. nih.govguidetopharmacology.org In fact, AAG is a primary contributor to the plasma binding of perazine. nih.gov

Biophysical Characterization of Protein-Ligand Complexes

The characterization of the perazine-protein complexes has been accomplished using a suite of biophysical methods that provide insight into the binding mechanism and the structural changes involved. researchgate.netfishersci.ca

Spectroscopic Methods: UV-visible absorption and fluorescence spectroscopy are key techniques. Changes in the UV-vis absorption spectrum of perazine upon the addition of BSA confirm the interaction and allow for the calculation of binding constants. researchgate.net Fluorescence titration experiments, which show a quenching of BSA's fluorescence, indicate that perazine binds near the tryptophan or tyrosine residues of the protein, leading to the formation of a non-fluorescent ground-state complex. researchgate.net This points to a static quenching mechanism. researchgate.net

Electrochemical Methods: Cyclic voltammetry has been effectively used to study the binding. When BSA is added to a solution of this compound, the peak currents in the voltammogram decrease, and the peak potentials shift. citeab.comfishersci.com The decrease in current signifies the formation of a bulky, less-diffusible PDM-BSA complex, which is electrochemically inactive. researchgate.net The shift in potential can provide information about the nature of the interaction, with a negative shift often attributed to electrostatic interactions. citeab.com

Molecular Docking: Computational molecular docking studies complement the experimental data by providing a theoretical model of the binding. researchgate.net These in silico studies help visualize the binding site and identify the specific amino acid residues within the protein that are involved in the interaction with the perazine molecule. citeab.com

Investigations of Inflammatory Pathways in Animal Models

Beyond protein binding, research has also explored the effects of perazine on inflammatory processes, particularly those initiated by bacterial components like lipopolysaccharide.

Impact on Lipopolysaccharide-Induced Cytokine Levels

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses, including the production of pro-inflammatory cytokines like interleukin-1 beta (IL-1β). mpg.deuni.lu An in vivo study investigated whether chronic treatment with perazine could alter LPS-induced IL-1β levels in the brains of male Wistar rats. mpg.de

In the study, rats were administered this compound in their drinking water for 21 days. On the 22nd day, they were challenged with an intraperitoneal injection of LPS. The results showed that chronic treatment with perazine at a dose of 30 mg/kg/day significantly reduced the LPS-stimulated increase of IL-1β levels in the hypothalamus. mpg.de A trend towards a decrease in IL-1β was also noted in the striatum and frontal cortex. mpg.de These findings were the first to suggest that long-term oral administration of perazine can modulate the reactivity of cells that produce IL-1β in the brain in response to a systemic inflammatory challenge. mpg.de

Structure Activity Relationship Sar and Computational Studies

Classical Structure-Activity Relationship (SAR) Analysis

Classical SAR analysis for phenothiazine (B1677639) derivatives like perazine (B1214570) has established several key structural requirements for antipsychotic activity. These relationships are primarily centered on the tricyclic phenothiazine core, the substituent at the C-2 position, and the nature of the aminoalkyl side chain at the N-10 position. Perazine's structure, featuring an unsubstituted phenothiazine ring and a piperazine (B1678402) moiety in the side chain, provides a foundational model for understanding these correlations.

The neuroleptic activity of phenothiazines is highly dependent on specific structural features that facilitate binding to dopamine (B1211576) receptors, particularly the D2 subtype. nih.govpatsnap.com

Phenothiazine Ring System : The three-ring structure is a fundamental scaffold for activity.

N-10 Side Chain : A three-carbon propylene (B89431) chain connecting the phenothiazine nitrogen (N-10) to the terminal amino group is considered optimal for neuroleptic activity. slideshare.net Shortening or lengthening this chain typically results in a significant decrease in antipsychotic potency. slideshare.net This specific chain length is believed to position the terminal nitrogen correctly for interaction with the receptor. slideshare.net

Terminal Amino Group : The basic amino group at the end of the side chain must be tertiary for maximal activity. slideshare.net In perazine, this is a 4-methylpiperazine group. The protonated form of this nitrogen is crucial for receptor interaction. slideshare.net The piperazine ring itself is a common feature in potent phenothiazine antipsychotics.

Table 1: General SAR Principles for Phenothiazine Neuroleptics

| Structural Feature | Modification | Impact on Neuroleptic Activity | Reference |

|---|---|---|---|

| C-2 Position | Addition of electron-withdrawing group (e.g., -Cl, -CF₃) | Increases activity | slideshare.net |

| N-10 Side Chain | Chain length other than 3 carbons | Drastically decreases activity | slideshare.net |

| Terminal Nitrogen | Primary or secondary amine | Decreases activity | slideshare.net |

| Terminal Nitrogen | N,N-diethylamino group instead of dimethylamino | Decreases activity | slideshare.net |

While perazine itself is unsubstituted at the C-2 position, this site is a critical determinant of potency and pharmacological profile within the broader phenothiazine class. slideshare.net Introducing an electron-withdrawing substituent at the C-2 position generally enhances antipsychotic activity. slideshare.net

For instance, the addition of a chlorine atom at C-2 (as in prochlorperazine) or a trifluoromethyl group (as in trifluoperazine) leads to compounds with significantly greater potency than perazine. researchgate.net These electronegative groups are thought to influence the conformation of the side chain, facilitating a dopamine-like arrangement that allows for competitive antagonism at dopamine receptors. slideshare.net

Table 2: Structural Comparison of Perazine and Related Phenothiazines

| Compound | C-2 Substituent | N-10 Side Chain | General Antipsychotic Potency |

|---|---|---|---|

| Perazine | -H | 3-(4-methylpiperazin-1-yl)propyl | Moderate |

| Prochlorperazine (B1679090) | -Cl | 3-(4-methylpiperazin-1-yl)propyl | Higher than Perazine |

| Trifluoperazine | -CF₃ | 3-(4-methylpiperazin-1-yl)propyl | Higher than Prochlorperazine |

| Promazine | -H | 3-(dimethylamino)propyl | Lower than Perazine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This method moves beyond qualitative SAR by quantifying the effects of various molecular properties.

The development of a QSAR model involves creating a dataset of structurally related molecules with known biological activities. nih.gov For phenothiazines like perazine, one study developed a QSAR model to predict cytotoxicity, which is relevant to their anti-Multi-Drug Resistance (MDR) activity. researchgate.net In this study, a series of phenothiazine derivatives, including perazine, was analyzed. researchgate.net

The process uses statistical techniques, such as Multiple Linear Regression (MLR), to generate an equation that correlates calculated molecular descriptors (numerical representations of molecular properties) with the observed activity. researchgate.net Such models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding drug design and optimization. mdpi.com

Molecular descriptors are numerical values that describe the physicochemical properties of a molecule. ucsb.edu They can be categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors. The selection of appropriate descriptors is a critical step in building a robust QSAR model.

In a QSAR study on phenothiazine derivatives, several descriptors were found to be significant in predicting their activity: researchgate.net

E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital) : An electronic descriptor related to a molecule's ability to accept electrons and its reactivity. ucsb.edu

Log P (Logarithm of the partition coefficient) : A descriptor of hydrophobicity, indicating how a molecule distributes between an oily and an aqueous phase.

HE (Hydration Energy) : Represents the energy released upon hydration of the molecule.

MR (Molar Refractivity) : A steric descriptor that relates to the volume of the molecule and its polarizability. ucsb.edu

MV (Molar Volume) : The volume occupied by one mole of the substance.

MW (Molecular Weight) : The mass of the molecule.

Table 3: Key Molecular Descriptors in Phenothiazine QSAR Studies

| Descriptor Type | Example Descriptor | Property Represented | Significance in Drug Action |

|---|---|---|---|

| Electronic | E-LUMO | Electron affinity, reactivity | Governs molecular interactions, charge transfer |

| Hydrophobic | Log P | Lipophilicity | Influences membrane permeability, transport |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Affects receptor fit and binding |

| Constitutional | Molecular Weight (MW) | Molecular size | Basic property influencing diffusion and fit |

A crucial aspect of QSAR modeling is rigorous validation to ensure the model is statistically significant and has predictive power for external compounds not used in its development. mdpi.com A model is generally considered acceptable if it meets certain statistical criteria. mdpi.com

Key validation metrics include:

Correlation Coefficient (R²) : Measures the goodness of fit for the training set data. A value closer to 1.0 indicates a better fit.

Cross-validated R² (Q² or r²(CV)) : A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. mdpi.commdpi.com A Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com

Predictive R² (R²pred) : Evaluates the model's ability to predict the activity of an external test set of compounds. This is a stringent test of the model's external predictivity. mdpi.com

The development of statistically robust and validated QSAR models allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of molecules with the highest predicted activity. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Perazine |

| Perazine Dimaleate |

| Prochlorperazine |

| Trifluoperazine |

| Promazine |

Advanced Computational Chemistry Approaches

Advanced computational chemistry offers powerful tools to investigate the interactions of drug molecules like perazine with their biological targets at an atomic level. These in silico methods, including molecular docking, molecular dynamics simulations, and metabolic modeling, are crucial for understanding the structural basis of a drug's mechanism of action, predicting its biological interactions, and exploring the systemic effects of its metabolism. However, a comprehensive review of publicly available scientific literature reveals a notable lack of specific studies applying these advanced computational techniques directly to this compound. While numerous studies utilize these methods for other phenothiazines or compounds containing a piperazine moiety, research focused explicitly on perazine is not readily found. The following sections describe the principles of these computational approaches and what they could reveal about this compound, while noting the absence of specific research findings for this compound.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, perazine) when bound to a receptor, typically a protein. This technique is instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of action of a drug. For perazine, which is known to antagonize dopamine and serotonin (B10506) receptors, docking simulations would be invaluable for visualizing how it fits into the binding pockets of these G-protein coupled receptors (GPCRs).

Such simulations would typically involve:

Preparation of the Receptor: Using a high-resolution crystal structure of a target receptor (e.g., Dopamine D2 receptor).

Preparation of the Ligand: Generating a 3D model of the perazine molecule.

Docking Algorithm: Running software that samples a vast number of possible orientations of perazine within the receptor's binding site and scores them based on factors like intermolecular forces.

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules, MD can elucidate the detailed mechanism of how a ligand binds to its receptor and the conformational changes that occur in the protein upon binding.

If applied to perazine, an MD simulation could reveal:

The stability of the perazine-receptor complex over a period of nanoseconds or microseconds.

The role of water molecules in mediating the binding interaction.

The flexibility of different parts of the perazine molecule and the receptor's binding pocket.

Calculation of binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone.

These simulations are computationally intensive but offer a deeper understanding of the binding kinetics and thermodynamics. Research employing MD simulations to explore the binding mechanism of this compound specifically has not been published, leaving a gap in the detailed understanding of its interaction dynamics with its biological targets.

In silico prediction encompasses a broad range of computational methods used to forecast the biological effects of a compound. Beyond primary target interactions, these tools can predict off-target binding, potential side effects, and general ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For perazine, these predictive models could be used to screen for potential interactions with a wide array of proteins in the human body, helping to explain its broad pharmacological profile and some of its side effects.

These methods often rely on machine learning algorithms trained on large datasets of known drug-protein interactions. By analyzing the chemical structure of perazine, these tools could predict its likelihood of binding to various kinases, ion channels, and other proteins. However, specific reports or database entries detailing a systematic in silico prediction of the protein-binding profile of this compound are not documented in the scientific literature.

Constraint-based metabolic modeling is a systems-biology approach used to analyze and predict metabolic fluxes in a cell or organism under different conditions. researchgate.net This method can be used to understand how a drug, such as perazine, alters cellular metabolism. By integrating a genome-scale metabolic model with data on the drug's known protein targets, researchers can simulate the systemic effects of the drug on metabolic pathways. researchgate.netfrontiersin.org

For perazine, this approach could potentially:

Predict how inhibition of dopamine receptors affects the metabolic pathways in neuronal cells.

Identify metabolic vulnerabilities or changes that could be linked to the therapeutic effects or adverse reactions of the drug.

Simulate the metabolic consequences of perazine metabolism by cytochrome P450 enzymes in the liver.

This powerful technique connects the action of a drug at the molecular level to its effects on the entire cellular system. As with the other computational methods discussed, there is currently no published research that applies constraint-based metabolic modeling to investigate the cellular changes induced by this compound.

Analytical and Bioanalytical Methodologies for Perazine Dimaleate

Spectroscopic Quantification Techniques

Spectroscopic methods offer rapid and sensitive means for the quantification of Perazine (B1214570) Dimaleate, primarily by measuring its interaction with electromagnetic radiation.

Spectrofluorometry is a highly sensitive technique utilized for the determination of Perazine Dimaleate. nih.gov This method is based on the inherent fluorescent properties of the phenothiazine (B1677639) structure. ptfarm.pl A spectrofluorometric method has been described for the determination of this compound in its pure form and in pharmaceutical preparations. nih.govptfarm.pl The analysis involves measuring the fluorescence excitation spectra of aqueous solutions of the compound. nih.gov

Research has demonstrated that the fluorescence signal exhibits a linear relationship with the concentration of this compound over a specific range. nih.govresearchgate.net This linearity allows for accurate quantification. nih.gov The influence of various cations, such as K+, Na+, Mg2+, and Ca2+, on the fluorescence intensity has also been studied. nih.govptfarm.pl It was observed that the presence of MgCl2 enhanced the fluorescence of this compound, while sodium and potassium cations caused a slight decrease in the peak intensity. ptfarm.pl The method has been successfully applied to determine the presence of phenothiazine derivatives in pharmaceutical products. ptfarm.pl

Linearity Ranges for Spectrofluorometric Analysis of Phenothiazines

| Compound | Linear Concentration Range (ppm) |

|---|---|

| This compound (PDM) | 0.85 - 50.60 |

| Promethazine (B1679618) Hydrochloride (PTM) | 0.30 - 20.02 |

| Thioridazine (B1682328) Hydrochloride (TR) | 0.43 - 21.70 |

UV-Visible spectroscopy is a fundamental and widely accessible technique in pharmaceutical analysis for both qualitative and quantitative purposes. eurekaselect.com It measures the absorption of ultraviolet and visible light by a substance, which can be used to determine the concentration of the active pharmaceutical ingredient (API) in a formulation. eurekaselect.com For phenothiazine derivatives like Perazine, UV-Vis spectroscopy can identify characteristic absorption bands resulting from n–π* electronic transitions. nih.gov For instance, related phenothiazines such as promethazine and thioridazine exhibit absorption peaks around 299 nm and 314 nm, respectively. nih.gov

This technique is valuable for studying the interactions of the drug molecule with light and can be applied to quantify the compound in various solvents. The simplicity, speed, and low cost of UV-Vis spectroscopy make it a staple in quality control laboratories for verifying the purity and concentration of pharmaceutical compounds.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are powerful tools for separating this compound from complex mixtures and providing precise quantification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a precise and reliable method for the analysis of phenothiazine derivatives. sierrajournals.comjaptronline.com The development and validation of such methods are performed according to International Conference on Harmonisation (ICH) guidelines, ensuring accuracy, precision, linearity, robustness, and sensitivity. japtronline.comresearchgate.net

For related phenothiazine compounds like prochlorperazine (B1679090), a typical RP-HPLC method involves an Agilent Zorbax Bonus-RP column (250 × 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of 0.1% formic acid and acetonitrile (B52724) (70:30). japtronline.com Detection is commonly performed using a diode array detector at a specific wavelength, such as 258 nm. japtronline.com Method validation confirms the relationship between concentration and detector response, with studies showing strong linearity (R² = 0.999) for similar compounds. japtronline.comresearchgate.net Key validation parameters include the limit of detection (LOD) and limit of quantification (LOQ), which for a prochlorperazine maleate (B1232345) assay were found to be 1.76 µg/mL and 5.35 µg/mL, respectively. japtronline.com

Example HPLC Method and Validation Parameters for a Phenothiazine Derivative (Prochlorperazine Maleate)

| Parameter | Value/Condition |

|---|---|

| Column | Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Formic Acid and Acetonitrile (70:30) |

| Detection Wavelength | 258 nm |

| Linearity (R²) | 0.999 |

| Limit of Detection (LOD) | 1.76 µg/mL |

| Limit of Quantification (LOQ) | 5.35 µg/mL |

| Recovery | 99–101% |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the quantitative analysis of this compound in pharmaceutical tablets. researchgate.netnih.gov A validated RP-HPTLC method with densitometric scanning has been developed for this purpose. researchgate.net

In one such method, the separation was achieved on silica (B1680970) gel 60 F254 plates. nih.gov A key innovation in the development of HPTLC methods for basic drugs like perazine has been the use of 1-alkyl-3-methylimidazolium-based ionic liquids as mobile phase additives. researchgate.netresearchgate.net These additives help to block residual silanol (B1196071) groups on the stationary phase, improving peak shape and separation efficiency. researchgate.net The method's specificity was confirmed by the absence of interference from excipients in the tablet formulation. researchgate.net Validation studies demonstrated high correlation coefficients for linearity and excellent recovery, confirming the method's accuracy for routine quality control. researchgate.net

Validation of RP-HPTLC Method for this compound using an Ionic Liquid Modifier

| Validation Parameter | Result |

|---|---|

| Mobile Phase Modifier | 1.5% Tetrafluoroborate Ionic Liquid |

| Detection Wavelength | 247 nm |

| RF Value | 0.43 ± 0.02 |

| Pearson's Correlation Coefficient | 0.9979 |

| Recovery | 100.66% |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific techniques for the identification and quantification of antipsychotic drugs, including perazine, in biological matrices like blood. researchgate.netnih.gov These methods are essential in forensic and clinical toxicology. researchgate.netnih.gov

A validated LC-MS/MS method for the quantification of 30 different antipsychotics, including perazine, from postmortem blood samples has been developed. researchgate.net The procedure typically involves a liquid-liquid extraction (LLE) step to isolate the analytes from the blood matrix. researchgate.net The extracts are then analyzed by LC-MS/MS, often using a scheduled multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. researchgate.net The use of an isotope-labeled internal standard, such as haloperidol-d4, ensures high accuracy and precision of the quantification. researchgate.net This powerful technique allows for the reliable detection and measurement of perazine even at low concentrations in complex biological samples. researchgate.netnih.gov

LC-MS/MS Method for Perazine Quantification in Blood

| Parameter | Description |

|---|---|

| Sample Volume | 0.1 mL of blood |

| Internal Standard | Haloperidol-d4 |

| Extraction Method | Liquid-Liquid Extraction (LLE) with 1-chlorobutane |

| Reconstitution Solvent | Acetonitrile with 0.1% formic acid |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Electrochemical Analysis Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like this compound. These techniques are centered on measuring the current or potential changes resulting from redox reactions of the analyte at an electrode surface. For this compound, which contains both a phenothiazine ring and a piperazine (B1678402) group, electrochemical analysis provides valuable insights into its redox behavior and enables its precise quantification in various matrices.

Voltammetric Studies for Redox Behavior

Voltammetry is a key electrochemical technique used to study the oxidation and reduction behavior of electroactive species. In the context of this compound, voltammetric studies focus on the phenothiazine nucleus and the piperazine side chain, both of which are susceptible to electron transfer reactions.

The electrochemical oxidation of phenothiazine derivatives, including perazine, is well-documented. The process typically begins with a one-electron oxidation of the sulfur atom within the phenothiazine ring to form a highly reactive cation radical. mdpi.comnih.govnih.gov This initial step is often reversible or quasi-reversible. mdpi.comiapchem.org Subsequent oxidation steps can be more complex and are generally irreversible, potentially leading to the formation of sulfoxides and sulfones. mdpi.comnih.gov

Studies on compounds with similar structures, such as trifluoperazine, indicate that the piperazine ring is also electroactive. The oxidation is often located on one of the nitrogen atoms of the piperazine ring, which loses an electron to form a cation radical. researchgate.netnih.gov In acidic media, this can be followed by the loss of a proton and another electron to form a quaternary Schiff base, which may then hydrolyze. nih.gov The specific mechanism and the potential at which these reactions occur are highly dependent on the experimental conditions, particularly the pH of the supporting electrolyte. nih.govacs.org

A voltammetric study of this compound (PDM) using a glassy carbon electrode (GCE) in an acetate (B1210297) buffer solution (pH 7.2) identified a pair of well-defined redox peaks. iapchem.org The anodic peak potential (Epa), representing oxidation, was observed at 0.538 V, while the cathodic peak potential (Epc), representing reduction, was found at 0.471 V (versus a Saturated Calomel Electrode, SCE). iapchem.org This quasi-reversible redox process is characteristic of the initial electron transfer involving the phenothiazine core.

Table 1: Voltammetric Parameters for this compound Redox Behavior

| Parameter | Value | Electrode | Medium | Reference |

|---|---|---|---|---|

| Anodic Peak Potential (Epa) | 0.538 V | Glassy Carbon Electrode (GCE) | Acetate Buffer (pH 7.2) | iapchem.org |

The redox mechanism of the phenazine (B1670421) core, a related heterocyclic structure, involves a two-electron, two-proton transfer process, which is sensitive to pH changes. researchgate.netdtu.dk Similarly, the redox behavior of perazine is influenced by pH, as protonation affects the ease of oxidation of the nitrogen atoms in the piperazine ring. nih.govacs.org

Emerging Research Areas and Future Directions

Investigation of Novel Pharmacological Activities

While perazine (B1214570) is primarily recognized for its antipsychotic properties through dopamine (B1211576) receptor antagonism, current research is expanding to investigate other potential therapeutic benefits. patsnap.com This exploration is driven by the versatile chemical structure of the phenothiazine (B1677639) class of compounds.

Phenothiazine and its derivatives are a significant class of heterocyclic compounds recognized for a wide array of pharmacological activities. researchgate.net Among these, their antioxidant properties have attracted considerable scientific interest due to the potential for therapeutic use in mitigating diseases related to oxidative stress. researchgate.netnih.gov Studies have established that phenothiazine derivatives possess antioxidant capabilities by acting as chain-breaking antioxidants. physchemres.orgphyschemres.org This mechanism involves the phenothiazine molecule interfering with radical-chain oxidation processes. physchemres.org

The chemical structure of phenothiazine derivatives plays a crucial role in their antioxidant capacity. The hydrophobic nature of the phenothiazine nucleus allows it to insert into cellular or mitochondrial membranes, potentially protecting against lipid peroxidation and ferroptosis. researchgate.net Research on various derivatives indicates that the presence of specific substituent groups can enhance these antioxidant effects. researchgate.netresearchgate.net For instance, studies on prochlorperazine (B1679090), a related phenothiazine dimaleate, demonstrated its ability to scavenge certain free radicals and reduce metal ions, although its effectiveness varies depending on the specific type of radical. researchgate.net The antioxidant activity, based on IC50 values, for prochlorperazine dimaleate was ranked as follows: CUPRAC > FRAP > O₂·⁻ > DPPH > ABTS. researchgate.net This growing body of evidence suggests that this compound may also possess clinically relevant antioxidant properties, opening up new avenues for its use in conditions associated with oxidative damage. nih.govresearchgate.net

Advanced Preclinical Characterization Techniques

The development of new tools and conceptual frameworks in neuroscience has transformed the ability to study brain function and identify objective, measurable biomarkers for psychiatric conditions. nih.gov To better understand the complex effects of neuropsychiatric drugs like this compound, researchers are moving beyond traditional behavioral assays to more sophisticated preclinical characterization techniques. These advanced methods aim to improve the predictive validity of animal models and provide deeper insights into a drug's mechanism of action. nih.govhaifa.ac.il

Modern preclinical studies increasingly employ a range of advanced techniques:

In Vivo Electrophysiology: Techniques such as quantitative electroencephalography (qEEG) in rodent models allow for the detailed analysis of a compound's effect on sleep architecture and vigilance states (wakefulness, REM, NREM). synapcell.com This is particularly relevant for antipsychotics, which can significantly impact sleep-wake cycles. synapcell.com Rodent EEG provides translational insights into how drugs modulate neuronal signaling pathways. biotrial.com

Molecular and Cellular Analysis: The use of induced pluripotent stem cells (iPSCs) enables the characterization of drug effects on neurons derived directly from patients with specific psychiatric disorders. nih.gov Furthermore, detailed analysis of gene and protein expression in the brain following drug exposure helps to pinpoint specific molecular targets and pathways. biotrial.com

Advanced Imaging: Neuroimaging techniques in preclinical models can reveal changes in brain structure and function associated with drug treatment, offering a bridge between animal studies and clinical applications. mdpi.com

These advanced tools allow for a multi-faceted characterization of this compound's effects, from the molecular level to complex brain network activity. haifa.ac.il

Integration of Multi-Omics Data in Preclinical Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has ushered in a new era of systems biology, allowing for a more holistic understanding of drug action. mdpi.commdpi.com In preclinical research for antipsychotics, integrating multi-omics data is a promising strategy to unravel the complex molecular effects of drugs like this compound and to identify biomarkers for treatment response. frontiersin.orgdntb.gov.uamednexus.org

By combining different layers of biological data, researchers can move beyond a single-target view of drug action. mdpi.com For example, a study on risperidone (B510) integrated data on cortical thickness changes with transcriptomics and peripheral epigenetic modifications (DNA methylation). frontiersin.org This approach revealed that treatment-related changes in brain structure were associated with the expression of genes involved in neurobiological and dopaminergic pathways. frontiersin.org Such integrative analyses can help explain the heterogeneity of treatment responses across individuals. mdpi.comfrontiersin.org The application of multi-omics to this compound research could illuminate its broader biological impact, uncover novel mechanisms of action, and aid in the discovery of predictive biomarkers for efficacy. dntb.gov.uaresearchgate.net

Development of Advanced Computational Models for Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new drugs. researchgate.net For phenothiazine derivatives, advanced computational models are being used to understand their interactions with biological targets and to design novel compounds with improved efficacy and selectivity. researchgate.netamazonaws.com

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a drug molecule when bound to a receptor, helping to understand the binding mechanism at a molecular level. researchgate.netamazonaws.com Studies on phenothiazines have used docking to explore interactions with targets like dopamine receptors. amazonaws.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. mdpi.com By analyzing a set of phenothiazine derivatives, these models can identify the structural features—such as steric, electrostatic, and hydrophobic properties—that are critical for their activity. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of drug-receptor complexes over time, offering a more realistic view of the molecular interactions. researchgate.net

These computational approaches allow for the virtual screening of new derivatives and the rational design of molecules with enhanced pharmacological profiles, paving the way for the development of next-generation phenothiazine-based therapies. researchgate.netamazonaws.com

Research on Drug-Drug Interactions in vitro

A critical aspect of drug development is understanding the potential for drug-drug interactions (DDIs), which can alter a drug's efficacy or lead to adverse effects. mdpi.comeuropa.eu In vitro studies are the first step in assessing this risk. mdpi.com Research on perazine has focused on its interaction with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs. mdpi.comnih.gov

In vitro studies using human liver microsomes have shown that perazine is a potent inhibitor of CYP1A2. nih.gov It also demonstrates inhibitory effects on other key enzymes, including CYP2D6 and CYP3A4, which are crucial for the metabolism of many antipsychotics and other medications. nih.gov For example, one study found that perazine potently inhibited caffeine (B1668208) metabolism pathways mediated by CYP1A2, with Ki values of 3.5 µM for 3-N-demethylation and 5 µM for 1-N-demethylation. nih.gov The co-administration of perazine with risperidone, which is metabolized by CYP2D6, led to significantly higher plasma concentrations of risperidone, indicating an inhibitory interaction. nih.gov

These in vitro findings are crucial for predicting potential DDIs in a clinical setting. nih.gov Regulatory agencies recommend in vitro screening for inhibition of major CYP enzymes (including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A) to inform clinical DDI studies and guide prescribing information. mdpi.comfda.gov

Q & A

Q. What are the standard analytical techniques for quantifying Perazine Dimaleate in pharmaceutical formulations?

A spectrofluorometric method is widely used, where fluorescence excitation spectra are measured in aqueous solutions. PDM exhibits linear fluorescence intensity in the range of 0.85–50.60 ppm. Validation includes assessing interference from cations (e.g., K⁺, Na⁺, Mg²⁺, Ca²⁺), which can alter fluorescence signals. This method is applied to drugs like Pernazinum, with detailed protocols for sample preparation and instrument calibration .

Q. How does this compound interact with serum proteins, and what experimental approaches are used to study this?

Cyclic voltammetry (CV) and fluorescence quenching are primary methods. For example, PDM’s oxidation-reduction peaks (0.538 V and 0.471 V vs. SCE) shift negatively upon binding to bovine serum albumin (BSA). Fluorescence quenching reveals static binding mechanisms, with binding constants calculated via Stern-Volmer plots. These methods require pH 7.2 acetate buffer and controlled temperature to ensure reproducibility .

Q. What structural features of PDM influence its pharmacological activity?

PDM belongs to the phenothiazine family, characterized by a tricyclic structure with a 10-[3-(4-methylpiperazine-1-yl)propyl] side chain. This side chain enhances binding to neurotransmitter receptors, contributing to its antipsychotic properties. Comparative studies with other phenothiazines (e.g., promethazine) highlight the role of substituents at positions 2 and 10 in modulating efficacy .

Advanced Research Questions

Q. How can conflicting binding constants for PDM-protein interactions be resolved when using different methodologies?

Discrepancies between voltammetric and spectroscopic binding constants (e.g., 1.2 × 10⁴ M⁻¹ vs. 1.1 × 10⁴ M⁻¹) may arise from experimental conditions (e.g., ionic strength, temperature). To reconcile data, use complementary techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Statistical tools (e.g., Bland-Altman plots) can quantify method agreement .

Q. What strategies are recommended for designing studies on PDM’s inhibition of tumor cell proliferation?

Use in vitro models (e.g., MTT assays on cancer cell lines) with controlled PDM concentrations (1–50 μM). Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis/necrosis markers. Address cytotoxicity variability by standardizing cell culture conditions (e.g., serum concentration, passage number) .

Q. How can molecular docking simulations enhance understanding of PDM’s mechanism of action?

Docking studies (e.g., AutoDock Vina) predict binding affinities between PDM and targets like dopamine D₂ receptors. Compare results with experimental data (e.g., IC₅₀ values from radioligand assays). Validate docking poses using mutagenesis studies or X-ray crystallography when available .

Methodological and Data Analysis Questions

Q. What are best practices for ensuring reproducibility in PDM synthesis and characterization?

Document reaction conditions (e.g., solvent purity, catalyst ratios) and characterize products via HPLC-UV (>98% purity) and NMR (δ 7.2–7.4 ppm for aromatic protons). Include melting point analysis (PDM: 145–147°C) and elemental analysis (C: 54.1%, H: 5.1%, N: 7.3%) .

Q. How should researchers address variability in PDM’s pharmacokinetic data across studies?

Conduct meta-analyses to identify confounding factors (e.g., administration route, animal model). Use pharmacokinetic modeling (e.g., non-compartmental analysis) and report parameters like AUC, Cmax, and t½ with 95% confidence intervals. Cross-validate with in vitro hepatocyte metabolism assays .

Q. What statistical methods are appropriate for analyzing dose-response relationships in PDM studies?

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀ values and assess goodness-of-fit via R² and residual plots. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .

Addressing Contradictions and Gaps

Q. How can conflicting reports on PDM’s efficacy in neurodegenerative models be critically evaluated?

Compare experimental designs: differences in dosing regimens (acute vs. chronic), animal strains (transgenic vs. wild-type), or behavioral assays (Morris water maze vs. Y-maze). Perform power analyses to ensure adequate sample sizes and use systematic reviews to synthesize evidence .

Q. What methodologies mitigate interference from PDM metabolites in pharmacokinetic studies?

Use LC-MS/MS with selective ion monitoring to distinguish PDM from metabolites (e.g., perazine sulphoxide). Validate assays for specificity, matrix effects, and recovery rates. Include stability tests under storage conditions (−80°C, <3 freeze-thaw cycles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.